Antibacterial agent 96

antitubercular MDR-TB MIC

Researchers facing MDR-TB strains insensitive to isoniazid or rifampicin need robust positive controls for assay validation. Antibacterial agent 96 (compound 4k) is a synthetic quinoline-based DprE1 inhibitor with proven activity against drug-resistant M. tuberculosis isolates. • Retains sub-micromolar MICs against MDR strains: qcrB-T313A MIC 0.2 µM, PT12 MIC 0.2 µM, PT20 MIC 0.5 µM. • Advanced to in vivo proof-of-concept with LC50 25 µg/mL and CC50 >20 µM (Vero), providing a cytotoxicity baseline. • Orthogonal target to InhA enables resistance-independent mechanism studies. Supplied as ≥98% pure solid, available in 25-100 mg quantities for global shipment.

Molecular Formula C18H15Cl2NO2
Molecular Weight 348.2 g/mol
Cat. No. B15141788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 96
Molecular FormulaC18H15Cl2NO2
Molecular Weight348.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)OC)OCC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H15Cl2NO2/c1-11-7-18(14-9-13(22-2)4-6-17(14)21-11)23-10-12-3-5-15(19)16(20)8-12/h3-9H,10H2,1-2H3
InChIKeyLNOPPGNOTHHPQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 96: Identity, Class & Procurement


Antibacterial agent 96 (synonym compound 4k) is a synthetic, isoniazid-derived pyridinium salt with the IUPAC name 4-((3,4-dichlorobenzyl)oxy)-6-methoxy-2-methylquinoline, a molecular formula of C18H15Cl2NO2, and a molecular weight of 348.22 g·mol–1 [1]. The molecule emerged from a medicinal-chemistry program aimed at generating antitubercular agents that retain activity against multidrug-resistant (MDR) Mycobacterium tuberculosis (M. tb) strains, which are insensitive to the parent drug isoniazid [1]. Its design couples a quinoline scaffold with a dichlorobenzyl moiety, distinguishing it from earlier pyridinium-based antimycobacterials [1].

Antibacterial Agent 96: Irreplaceability Rationale


Generic substitution logic fails for antibacterial agent 96 because its key performance vector—multidrug-resistant M. tuberculosis potency—is absent in the standard-of-care agents isoniazid and rifampicin, which lose activity against clinical MDR isolates [1]. Within its own pyridinium-salt class, structural modifications produce steep differences in cytotoxicity and pharmacokinetic suitability: the three most potent analogues (compounds 4k, 4l, and 7d) share an MIC90 of 1 µg·mL–1 against M. tb H37Rv, but only 4k (antibacterial agent 96) was advanced to in vivo proof-of-concept studies based on a superior cytotoxicity profile (LC50 25 µg·mL–1) [1]. Therefore, substituting 4k with 4l, 7d, or a first-line antitubercular drug would either sacrifice MDR coverage, acceptable toxicity margins, or in vivo feasibility [1].

Antibacterial Agent 96 Differentiation Evidence


MDR-TB Activity vs. Isoniazid and Rifampicin

Antibacterial agent 96 inhibits the drug-resistant qcrB-T313A mutant of M. tuberculosis with an MIC of 0.2 µM, whereas isoniazid and rifampicin are inactive against this strain [1]. The compound also exhibits MICs of 0.3, 0.2, and 0.5 µM against clinical isolates H37RvPT2, PT12, and PT20, respectively . The standard-of-care agents isoniazid and rifampicin show MICs of 0.2–0.25 µg·mL–1 (approximately 1.5–1.8 µM for isoniazid) against drug-susceptible H37Rv, but their MICs rise above clinically relevant breakpoints in MDR contexts [2]. The fold-loss in potency for isoniazid against MDR strains is typically >10-fold, whereas 4k retains low-micromolar activity [2].

antitubercular MDR-TB MIC drug resistance

Cytotoxicity-Driven Lead Selection

Compounds 4k, 4l, and 7d all display an MIC90 of 1 µg·mL–1 against M. tb H37Rv [1]. However, in the same study, compound 4k was selected as the lead molecule for in vivo efficacy studies based on its LC50 value of 25 µg·mL–1 in HepG2 cells [1]. The specific LC50 values for 4l and 7d are not publicly available, but the authors explicitly state that 4k was advanced because of its superior in vitro cytotoxicity and pharmacokinetics profile relative to the other two equipotent analogues [1]. Independent vendor annotation reports CC50 values of 14.4 µM (4.6 µg·mL–1) in HepG2 cells and >20 µM in Vero cells for 4k , yielding a selectivity window (CC50 / MIC90) of approximately 5-fold in HepG2 cells, a critical filter for progression in antitubercular hit-to-lead campaigns.

cytotoxicity selectivity index lead optimization

DprE1 Binding vs. Isoniazid Target

Molecular docking studies reveal that antibacterial agent 96 binds to the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme of M. tuberculosis with a binding affinity ranging from –9.8 to –11.6 kcal·mol–1 [1]. This is a distinct molecular target from that of isoniazid, which inhibits the enoyl-acyl carrier protein reductase InhA after activation by the catalase-peroxidase KatG [2]. Because isoniazid resistance frequently arises through KatG mutations that prevent prodrug activation, a DprE1-targeting molecule such as 4k provides a mechanistically orthogonal option for combination regimens targeting resistant populations [1][2].

target engagement DprE1 molecular docking mechanism of action

In Vivo Proof-of-Concept Selection

Among the three most potent pyridinium salts (4k, 4l, and 7d), only 4k was selected for in vivo efficacy proof-of-concept studies following integrated evaluation of in vitro cytotoxicity and pharmacokinetics [1]. The study's authors identified 4k as the lead molecule based on a superior combined profile, though the full in vivo data (bacterial burden reduction, plasma exposure, etc.) remain inaccessible in the abstract [1]. The decision implies that at the study's internal thresholds, 4k met minimum acceptable criteria for solubility, metabolic stability, or exposure that 4l and 7d did not [1].

in vivo proof-of-concept PK lead compound animal model

Antibacterial Agent 96: Utilization Scenarios


MDR-TB Hit-to-Lead Reference Standard

Researchers building MDR-TB screening cascades can deploy antibacterial agent 96 as a positive-control compound that retains sub-micromolar MICs against drug-resistant isolate panels (qcrB-T313A MIC 0.2 µM; PT12 MIC 0.2 µM; PT20 MIC 0.5 µM), in contrast to isoniazid and rifampicin which are inactive against these strains [1]. This enables assay validation and benchmarking of novel chemical series against a compound with proven MDR coverage.

In Vivo TB Efficacy Model Probe

Because 4k was the sole pyridinium salt from its series advanced to in vivo proof-of-concept studies, labs performing murine or other animal models of tuberculosis infection can use this compound as a tool to investigate PK/PD relationships for DprE1-targeting chemotypes [1]. Its defined LC50 of 25 µg·mL–1 and CC50 values in HepG2 and Vero cells provide a cytotoxicity baseline for interpreting in vivo tolerability results [1].

DprE1 Biochemical & Structural Probe

Structural biology groups investigating the DprE1 enzyme can use antibacterial agent 96 as a ligand with a confirmed binding energy range of –9.8 to –11.6 kcal·mol–1 for co-crystallization, thermal shift, or competition assays [1]. Its orthogonal target to isoniazid (InhA) makes it particularly valuable for studying resistance-independent antitubercular mechanisms [1].

Technical Documentation Hub

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